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Get Quote

The table below summarizes the available quantitative and qualitative data on norquetiapine's receptor

binding, synthesized from the search results. A key source uses a semiquantitative system where the number

of plus signs (+) corresponds to binding affinity ranges [1].

Receptor /
Transporter

Binding Affinity / Activity (vs.
Quetiapine)

Putative Functional Role

Norepinephrine
Transporter (NET)

Strong inhibition [1]. Active metabolite with
distinct NET binding profile [1].

Contributes to antidepressant
effects [2].

Serotonin 5-HT1A Partial agonist activity [1]. Implicated in antidepressant
and anxiolytic effects [2].

Histamine H1 +++ (Strong affinity, Ki 1-10 nM) [1]. Associated with sedative effects
and weight gain.

Alpha-1 Adrenergic ++ (Moderate affinity, Ki 10-100 nM) [1]. Linked to orthostatic
hypotension and dizziness.

Alpha-2 Adrenergic ++ (Moderate affinity, Ki 10-100 nM) [1].
Antagonist [3].

May contribute to
antidepressant effects.

Serotonin 5-HT2A + (Weak affinity, Ki 100-1000 nM) [1].
Antagonist [3].

Linked to low extrapyramidal
side effect risk.
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Receptor /
Transporter

Binding Affinity / Activity (vs.
Quetiapine)

Putative Functional Role

Serotonin 5-HT2C + (Weak affinity, Ki 100-1000 nM) [1]. Potential role in metabolic side

effects.

Dopamine D2 + (Weak affinity, Ki 100-1000 nM) [1].

Antagonist [3].

Low striatal D2 occupancy

explains low EPS risk [4] [5].

Muscarinic M1 Data not fully specified in results; parent

drug quetiapine has weak antimuscarinic
activity.

Lower anticholinergic burden

than some other antipsychotics.

Experimental Protocols for Key Findings

The binding profile data is typically generated through standardized in vitro assays. Here are the

methodologies for key findings:

Receptor Binding Assays (General Protocol): Data is often sourced from databases like the NIMH

Psychoactive Drug Screening Program (PDSP) [6] [7]. The core protocol involves:

Preparation: Using cell membranes expressing cloned human receptors.

Incubation: The receptor source is incubated with a radioactively labeled reference ligand and
the test compound (e.g., norquetiapine).

Measurement: After reaching binding equilibrium, bound and free radioligands are separated,
and radioactivity is measured.

Analysis: The inhibition constant (Ki) is calculated from the concentration of the test compound
that displaces 50% of the specific binding (IC50), often using the Cheng-Prusoff equation [6].

Norepinephrine Transporter (NET) Inhibition:

Objective: To confirm norquetiapine as the primary metabolite responsible for NET inhibition
[1].

Method: Cells (e.g., transfected HEK293) expressing the human NET are used. The assay
measures the uptake of a radiolabeled norepinephrine analog (e.g., [3H]-Nisoxetine) in the

presence of norquetiapine. The concentration that inhibits 50% of uptake (IC50) is determined
and converted to a Ki value.
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D2 Receptor Occupancy (PET Study):

Objective: To quantify D2/3 receptor occupancy of quetiapine (reflecting norquetiapine's
contribution) in the human brain [4].

Method: Patients with schizophrenia on quetiapine therapy and medication-free controls
undergo a [18F]fallypride Positron Emission Tomography (PET) scan. The binding

potential (BP) is calculated in striatal and extrastriatal regions. Occupancy is calculated as the
percentage reduction in BP in treated patients compared to controls.

Network Pharmacology & Signaling Pathways

A computational biology study used network pharmacology to elucidate how quetiapine (via its targets,

including norquetiapine's actions) bidirectionally regulates bipolar depression and mania [3]. The workflow

and key findings are summarized in the diagram below.
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Start: Quetiapine Analysis
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(Databases: DrugBank, GeneCards)
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(Bipolar Depression & Mania)
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(Protein-Protein Interaction)
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(GO & KEGG Pathways)

Molecular Docking
(Validate Key Target Binding)

Core Pathways Identified

BDNF Signaling MAPK Signaling Pathway PI3K-Akt Signaling Pathway Insulin Signaling Pathway

Click to download full resolution via product page

Network pharmacology workflow for identifying quetiapine's mechanisms [3].

The study concluded that the therapeutic effects are likely mediated by the modulation of several key

signaling pathways [3]. The core pathways and their relationships are visualized below.
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Core Pathways Identified

Quetiapine /
Norquetiapine
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Therapeutic Outcomes:
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- Mood Stabilization
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Core signaling pathways targeted by quetiapine/norquetiapine [3].

Key Conclusions for Research and Development

Unique Multimodal Mechanism: Norquetiapine is not merely an active metabolite. Its distinct
profile as a NET inhibitor and 5-HT1A partial agonist differentiates it from the parent drug and

many other antipsychotics, underpinning its efficacy in mood and anxiety disorders [2] [1].
Clinical Advantage in Safety: The low affinity for Dopamine D2 receptors explains quetiapine's

negligible risk for extrapyramidal side effects (EPS) across its entire dose range, a significant clinical
advantage [5]. PET studies confirm its low striatal D2 occupancy, which is preferentially higher in

extrastriatal regions [4].
Metabolic Considerations: While having a lower risk than olanzapine or clozapine, the strong
affinity for Histamine H1 receptors is linked to quetiapine's propensity for weight gain and sedation,
an important factor in drug development and clinical use [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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